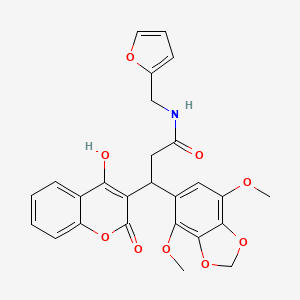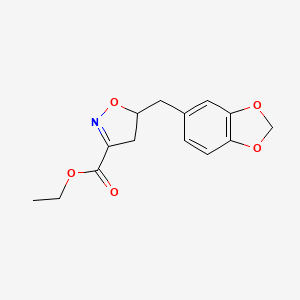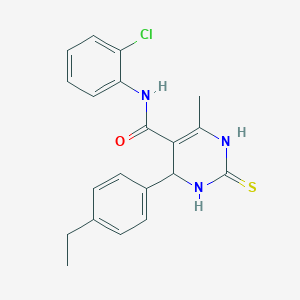![molecular formula C24H16N6OS B11046974 2-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046974.png)
2-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines several pharmacologically active moieties, including triazole, quinoline, and thiadiazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with quinoline derivatives in the presence of a catalytic amount of piperidine in refluxing ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the synthesis process.
化学反应分析
Types of Reactions
6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinoline derivatives.
科学研究应用
6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of 6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity and thereby exerting its therapeutic effects. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Pyridine Derivatives: Compounds such as nicotinamide, which is a form of vitamin B3 and has various biological roles.
Uniqueness
6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its multi-functional heterocyclic structure, which allows it to interact with multiple biological targets. This versatility makes it a promising candidate for drug development and other scientific applications.
属性
分子式 |
C24H16N6OS |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
6-[2-(4-methoxyphenyl)quinolin-4-yl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H16N6OS/c1-31-17-8-6-15(7-9-17)21-14-19(18-4-2-3-5-20(18)26-21)23-29-30-22(27-28-24(30)32-23)16-10-12-25-13-11-16/h2-14H,1H3 |
InChI 键 |
VUVDSGXSPLPKDF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=CC=NC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11046892.png)

![2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide](/img/structure/B11046900.png)
![2-Amino-3-[(2-methylpropyl)amino]naphthalene-1,4-dione](/img/structure/B11046903.png)

![7-(4-Methylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B11046912.png)
![4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046918.png)
![1-acetyl-4-[(4-iodophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046924.png)
![7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11046929.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate](/img/structure/B11046936.png)
![methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11046944.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11046949.png)
![4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11046961.png)

